
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C17H14BrN3O2 and its molecular weight is 372.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with 1,3,4-oxadiazole cores, including derivatives similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable degrees of activity against selected microbial species, indicating their potential as antimicrobial agents. For instance, a series of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated active properties against microbes, with compounds 6d and 6f being particularly potent against a selected panel of microbes, showcasing less toxicity and potential for further biological screening except for those with higher cytotoxicity like 6h and 6l (Gul et al., 2017).
Anti-inflammatory Activity
1,3,4-Oxadiazole derivatives have been studied for their anti-inflammatory activity. Various substituted oxadiazoles were synthesized and evaluated, revealing that they possess anti-inflammatory properties. For example, a study on substituted 1,3,4-oxadiazoles showed significant anti-inflammatory activity, highlighting the potential of these compounds as anti-inflammatory agents (Nargund et al., 1994).
Antidiabetic Activity
Investigations into the antidiabetic potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to this compound, have revealed promising results. These compounds were tested for their ability to inhibit the α-glucosidase enzyme, an important target in diabetes management. Compounds exhibited good to moderate inhibition potential, suggesting their utility as lead molecules for further research in antidiabetic therapy (Nazir et al., 2018).
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has also been explored, with some compounds showing inhibitory effects against cancer cell lines. For example, novel 1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit Collapsin Response Mediator Protein 1 (CRMP 1) as potential small lung cancer inhibitors. The study highlighted compounds with considerable inhibition of cell growth, comparable to Bevacizumab, a known anticancer drug, indicating their potential in cancer therapy (Panchal et al., 2020).
Propiedades
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDKDRADUGQFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)
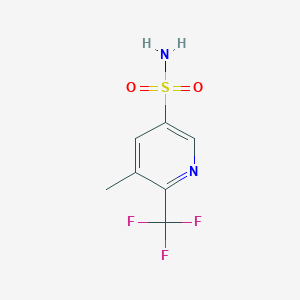
![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)


![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)
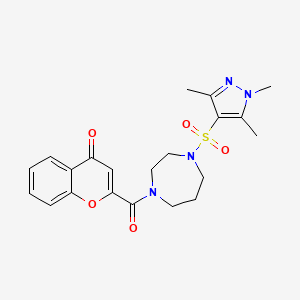
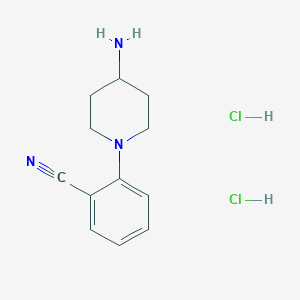
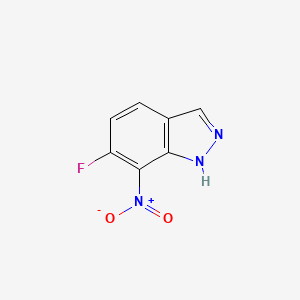
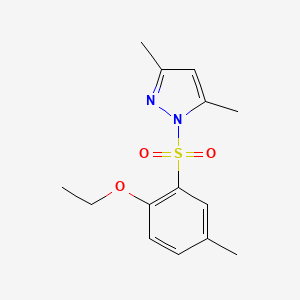
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2866891.png)
![ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B2866893.png)

![Ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2866896.png)
